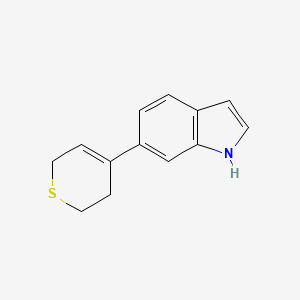
6-(Tetrahydro-pyran-4-YL)-1H-indole
Overview
Description
6-(Tetrahydro-pyran-4-YL)-1H-indole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a synthetic compound that belongs to the class of indole derivatives and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of 6-(Tetrahydro-pyran-4-YL)-1H-indole is not fully understood. However, it is believed to act on specific receptors in the brain, including the serotonin receptor and the adrenergic receptor. The compound has been shown to modulate the activity of these receptors, leading to its potential therapeutic benefits.
Biochemical and physiological effects:
The biochemical and physiological effects of 6-(Tetrahydro-pyran-4-YL)-1H-indole have been studied extensively. It has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, it has been tested for its potential use as an antidepressant and anxiolytic agent, where it has shown promising results.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(Tetrahydro-pyran-4-YL)-1H-indole in lab experiments include its synthetic nature, which allows for the production of large quantities of the compound. It also exhibits potent biological activity, making it an ideal candidate for testing in various scientific research studies. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specific reagents and conditions for its synthesis.
Future Directions
The potential applications of 6-(Tetrahydro-pyran-4-YL)-1H-indole in medicinal chemistry are still being explored. Future studies should focus on elucidating the compound's mechanism of action and its potential therapeutic benefits. Further modifications to the synthesis method can also be explored to improve the yield and purity of the final product. In addition, studies should be conducted to evaluate the compound's safety and toxicity profiles, which are essential for its potential use as a therapeutic agent.
Conclusion:
In conclusion, 6-(Tetrahydro-pyran-4-YL)-1H-indole is a synthetic compound that has shown promising results in various scientific research studies. Its potential applications in medicinal chemistry, including anti-tumor, anti-inflammatory, and anti-viral activities, make it an attractive candidate for further studies. The compound's mechanism of action and potential therapeutic benefits are still being explored, and future studies should focus on elucidating these aspects. The limitations of using this compound in lab experiments should also be considered, and modifications to the synthesis method can be explored to improve its yield and purity.
Scientific Research Applications
The potential applications of 6-(Tetrahydro-pyran-4-YL)-1H-indole in medicinal chemistry have been extensively studied. It has shown promising results in various scientific research studies, including anti-tumor, anti-inflammatory, and anti-viral activities. The compound has also been tested for its potential use as an antidepressant and anxiolytic agent. The scientific research application of this compound is still in its early stages, and further studies are required to fully understand its potential therapeutic benefits.
properties
IUPAC Name |
6-(oxan-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-12(10-4-7-15-8-5-10)9-13-11(1)3-6-14-13/h1-3,6,9-10,14H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEAWUZXZICXMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC3=C(C=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696237 | |
| Record name | 6-(Oxan-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Tetrahydro-pyran-4-YL)-1H-indole | |
CAS RN |
885273-37-0 | |
| Record name | 6-(Tetrahydro-2H-pyran-4-yl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Oxan-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




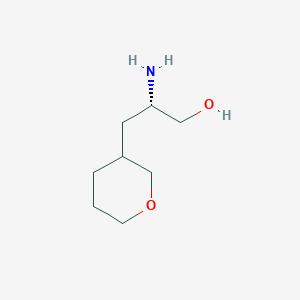
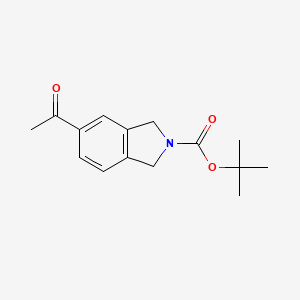



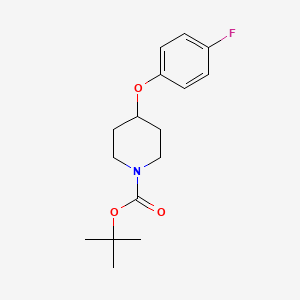
![9-Bromo-2,3,5,6,13,13a-hexahydro-1H-benzo[4,5]imidazo[1,2-d]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1503919.png)

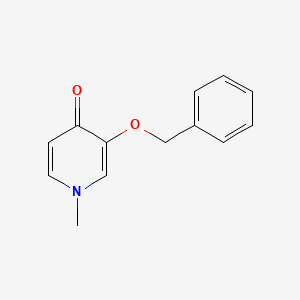
![2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine](/img/structure/B1503924.png)
![N-[(2,5-Dihydroxyphenyl)-(3-nitrophenyl)-methyl]-acetamide](/img/structure/B1503925.png)

